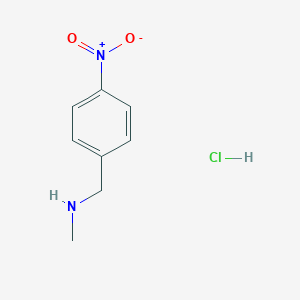

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Description

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (IUPAC name) is a nitroaromatic amine hydrochloride salt with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.63 g/mol . Its structure features a 4-nitrophenyl group attached to a methyl-substituted methanamine backbone, protonated as a hydrochloride salt. The compound is used in pharmaceutical research, particularly in the synthesis of bioactive molecules and receptor-targeting agents .

Properties

IUPAC Name |

N-methyl-1-(4-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-9-6-7-2-4-8(5-3-7)10(11)12;/h2-5,9H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADGAFKIYVCZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383284 | |

| Record name | N-Methyl-1-(4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-57-7, 19499-60-6 | |

| Record name | Benzenemethanamine, N-methyl-4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(4-nitrophenyl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The (CAAC)CuH-catalyzed N-methylation, adapted from recent advancements in amine functionalization, involves three stages:

-

Formaldehyde Generation : Paraformaldehyde decomposes at elevated temperatures (60°C) to release formaldehyde.

-

Imine Intermediate Formation : 1-(4-Nitrophenyl)methanamine reacts with formaldehyde to form a Schiff base.

-

Reductive Methylation : The (CAAC)CuH catalyst transfers a hydride from polymethylhydrosiloxane (PMHS) to the imine, yielding N-methyl-1-(4-nitrophenyl)methanamine.

| Parameter | Value |

|---|---|

| Catalyst | (CAAC)CuCl (2 mol%) |

| Reducing Agent | PMHS (2 equiv) |

| Solvent | Dibutyl ether (nBu₂O) |

| Temperature | 60°C |

| Reaction Time | 24 hours |

| Yield | 99% |

Key advantages include high regioselectivity and tolerance for the electron-withdrawing nitro group. The use of nBu₂O enhances catalyst stability compared to polar solvents like acetonitrile (86% yield).

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base, N-methyl-1-(4-nitrophenyl)methanamine, is converted to its hydrochloride salt via treatment with hydrochloric acid. A method adapted from CN107759477A involves:

-

Dissolution : The amine is dissolved in a water-immiscible solvent (e.g., dichloromethane).

-

Acid Addition : Concentrated HCl is added dropwise at 0–5°C to prevent exothermic decomposition.

-

Crystallization : The mixture is cooled to induce precipitation, filtered, and washed with cold ether.

| Step | Details |

|---|---|

| Solvent | Chloroform/water biphasic system |

| Acid | 37% HCl (1.1 equiv) |

| Temperature | 0–5°C (during addition) |

| Isolation | Filtration, washed with H₂O/ether |

| Purity | >99% (HPLC) |

This method ensures minimal degradation of the nitro group and high crystalline purity.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The copper-catalyzed method outperforms traditional alkylation in yield (99% vs. 70–85%) and reduces byproducts. However, it requires specialized ligands and anhydrous conditions. In contrast, hydrochloride formation is universally applicable but demands precise pH control to avoid over-acidification.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications:

Chemistry

- Reagent in Synthesis : It serves as a reagent in chemical reactions, facilitating the synthesis of complex organic compounds.

- Chemical Reactions : It undergoes oxidation, reduction, and substitution reactions, which are crucial for developing new materials and compounds.

Biology

- Biological Activity : Studies have shown that N-methyl-1-(4-nitrophenyl)methanamine hydrochloride interacts with biological molecules, potentially affecting various cellular processes.

- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes, which could be leveraged in drug development.

Medicine

- Anticancer Properties : Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines, including hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1) cells. The following table summarizes its efficacy:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Huh7 | 10.4 | 5.7 |

| HCT-8 | 8.0 | 6.0 |

| THP-1 | 12.5 | 4.5 |

These results suggest that the compound may be a candidate for further development as an anticancer agent.

Neuroprotective Effects

Recent investigations have also focused on the neuroprotective effects of this compound in models of neurodegeneration. Treatment with this compound resulted in reduced neuronal cell death and improved cognitive function in treated animals.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound using xenograft models of human cancer. The results indicated significant tumor regression compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of this compound in animal models of neurodegeneration. The findings demonstrated that treatment led to a decrease in neuronal cell death and enhancements in cognitive function.

Mechanism of Action

The mechanism of action of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The nitro group in the compound can undergo reduction to form an amino group, which can further interact with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared to analogs with variations in the phenyl substituent, amine substitution, or backbone length. Key examples include:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Polarity : The nitro group in the target compound increases polarity (logP ~1.2) compared to methyl-substituted analogs (logP ~2.5) .

- Solubility : Hydrochloride salt enhances water solubility (>50 mg/mL in water) vs. free base (<10 mg/mL) .

- Stability : Nitro group confers sensitivity to UV light; requires storage in amber vials . Methyl- or chloro-substituted analogs are more stable under ambient conditions .

Biological Activity

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is a synthetic compound notable for its unique chemical structure, which includes a nitrophenyl group. This structure imparts distinct biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of the nitrophenyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for biological studies.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, while the methylamine moiety can form hydrogen bonds or ionic interactions with target molecules. These interactions modulate the activity of the target, leading to desired biological effects.

2. Cytotoxicity

Studies have assessed the cytotoxic effects of related compounds against various cancer cell lines. For instance, derivatives of similar structures have demonstrated cytotoxicity against hepatocarcinoma (Huh7) and adenocarcinoma (HCT-8) cells, with IC50 values ranging from 148 to 386 µM . While direct data on this compound is sparse, the implications of its structure suggest it may exhibit comparable cytotoxic properties.

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research on related compounds has shown that N-methylation can enhance butyrylcholinesterase inhibition significantly . This suggests that this compound could also possess inhibitory effects on cholinesterase enzymes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant Activity | Moderate activity observed | , |

| Cytotoxicity | IC50 values between 148 - 386 µM | |

| Cholinesterase Inhibition | Enhanced inhibition noted |

Relevant Research

A study published in "Molecules" detailed the synthesis and characterization of this compound using reductive amination techniques. Although direct biological activity was not extensively documented, the study highlighted its potential for further exploration in pharmacological applications.

Another investigation into related compounds demonstrated their ability to inhibit key enzymes associated with Alzheimer's disease, suggesting that this compound may also contribute to similar therapeutic pathways .

Q & A

Q. What are the established synthetic routes for N-methyl-1-(4-nitrophenyl)methanamine hydrochloride, and what are their critical parameters?

A transition metal-free catalytic reduction method using HBPin (4 equiv.) and NH-HCl in dry toluene at 40°C for 12 hours yields 83% of the target compound. Key parameters include solvent choice (toluene), temperature control (40°C), and stoichiometric ratios of reagents to minimize byproducts . Confirm reaction progress via thin-layer chromatography (TLC) or in situ H NMR monitoring.

Q. How can researchers validate the structural identity and purity of synthesized this compound?

Use H NMR (DMSO-) to confirm structural integrity: δ 8.64 (bs, 3H, NH), 7.55–7.47 (aromatic protons), and 3.99 ppm (methylene protons adjacent to the amine). C NMR peaks at δ 133.2 (nitrophenyl carbons) and 41.3 ppm (CH-NH) further validate the structure . Purity can be assessed via HPLC (C18 column, UV detection at 254 nm) or elemental analysis.

Q. What solubility properties should researchers consider for this compound in experimental design?

While direct solubility data for this compound is limited, structurally similar aryl methanamine hydrochlorides exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in non-polar solvents (e.g., hexane). Pre-solubility testing in DMSO (10–50 mM stock solutions) is recommended for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Optimize by varying catalysts (e.g., Lewis acids), solvent polarity (switch to THF for faster kinetics), or temperature (e.g., 50–60°C for accelerated rates). Monitor competing side reactions (e.g., over-reduction of the nitro group) via LC-MS. For stereochemical control, consider chiral auxiliaries or asymmetric catalysis if intermediates are prone to racemization .

Q. What role does the electron-withdrawing nitro group play in the compound’s reactivity in nucleophilic substitution or coupling reactions?

The para-nitro group enhances electrophilicity of the adjacent methylene carbon, facilitating nucleophilic attacks (e.g., in SN2 reactions or amide bond formation). Computational studies (DFT) can predict charge distribution, while Hammett parameters quantify substituent effects. Compare reactivity with non-nitrated analogs to isolate electronic contributions .

Q. How can this compound serve as a precursor in bioorthogonal "click" chemistry applications?

Functionalize the primary amine via acylation or reductive amination to introduce alkyne or azide moieties. For example, conjugate with tetrazine derivatives (e.g., [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine hydrochloride) for inverse electron-demand Diels-Alder (IEDDA) reactions, enabling rapid bioconjugation in live-cell imaging .

Q. How should researchers address discrepancies in spectroscopic data or unexpected byproducts during synthesis?

Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping peaks. For impurities, use preparative HPLC or recrystallization (ethanol/water) for isolation. Investigate reaction intermediates via in situ IR spectroscopy to identify side reactions (e.g., nitro group reduction to amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.